6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid
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Overview
Description
6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. These structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The presence of a hydroxyphenyl group further enhances its potential for diverse chemical interactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds . This method is widely used due to its efficiency in producing the desired imidazo[2,1-b]thiazole derivatives.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal complex catalysis and green chemistry methods has been explored to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imidazole and thiazole rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products: The major products formed from these reactions include quinone derivatives, reduced imidazole and thiazole compounds, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial, antifungal, and antiviral activities
Industry: The compound is used in the synthesis of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
6-(4-Bromophenyl)-imidazo[2,1-b]thiazole-3-yl-acetic acid: Exhibits similar biological activities but with different potency and specificity.
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile: Another compound with a thiazole ring, showing significant cytotoxicity against cancer cell lines.
Uniqueness: 6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
6-(4-hydroxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-7-11(12(17)18)19-13-14-10(6-15(7)13)8-2-4-9(16)5-3-8/h2-6,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYSTPKBCKJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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